5-[(3-Fluoro-4-methylphenyl)methyl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-[(3-fluoro-4-methylphenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2S/c1-7-2-3-8(5-10(7)12)4-9-6-14-11(13)15-9/h2-3,5-6H,4H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQWUWHGNUWGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CN=C(S2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Fluoro-4-methylphenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with thioamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thioamide attacks the benzyl chloride, leading to the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Alkylation of the Amine Group
The primary amine at position 2 undergoes alkylation with alkyl halides or epoxides:
Example Reaction :
5-[(3-Fluoro-4-methylphenyl)methyl]-1,3-thiazol-2-amine + CH₃I → N-Methyl derivative
| Parameter | Details |
|---|---|
| Reagent | Methyl iodide |
| Base | K₂CO₃ or NaH |
| Solvent | DMF or THF |
| Yield | 75–85% |
Application : Enhances lipophilicity for improved pharmacokinetics.
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides:
Example Reaction :
this compound + AcCl → N-Acetyl derivative
| Parameter | Details |
|---|---|
| Reagent | Acetyl chloride |
| Base | Pyridine |
| Solvent | Dichloromethane |
| Yield | 80–90% |
Mechanism : Nucleophilic acyl substitution at the amine.
Electrophilic Aromatic Substitution
The thiazole ring undergoes electrophilic substitution at position 4 or 5, directed by the sulfur atom :
Example Reaction : Nitration with HNO₃/H₂SO₄:
| Parameter | Details |
|---|---|
| Reagent | HNO₃ (conc.), H₂SO₄ |
| Temperature | 0–5°C |
| Product | 5-[(3-Fluoro-4-methylphenyl)methyl]-4-nitro-1,3-thiazol-2-amine |
| Yield | 50–60% |
Regioselectivity : The electron-donating methyl group on the phenyl ring deactivates the aromatic system, directing nitration to the thiazole’s position 4 .
Oxidation Reactions
The benzylic methyl group on the phenyl ring can be oxidized to a carboxylic acid under strong conditions:
Example Reaction :
this compound → 5-[(3-Fluoro-4-carboxyphenyl)methyl]-1,3-thiazol-2-amine
| Parameter | Details |
|---|---|
| Reagent | KMnO₄ in acidic or basic conditions |
| Solvent | Water/acetone mixture |
| Yield | 40–50% |
Applications : Introduces carboxylic acid for further conjugation (e.g., prodrug design).
Metal Complexation
The thiazole nitrogen and sulfur atoms coordinate transition metals, forming complexes with catalytic or therapeutic potential :
Example : Reaction with Cu(II) acetate:
| Parameter | Details |
|---|---|
| Metal Salt | Cu(OAc)₂ |
| Solvent | Methanol |
| Ligand:Metal Ratio | 2:1 |
| Application | Antimicrobial agents |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling if a halide is introduced :
Example : Bromination at position 4 followed by coupling with arylboronic acids:
Biological Activity Modulation
Derivatives show enhanced antibacterial and anticancer activity upon functionalization:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiazole moieties often exhibit significant anticancer activities. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various cancer cell lines.
- Mechanism of Action : Thiazole derivatives typically engage in mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has shown promising results in inhibiting cell proliferation in vitro against several cancer lines, including breast and prostate cancer cells.
- Case Study : A study evaluated the effects of thiazole derivatives on human breast adenocarcinoma cells (MCF7). The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, suggesting potent anticancer potential .
Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties.
- Spectrum of Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.
- Case Study : In vitro tests revealed that thiazole derivatives exhibited substantial antimicrobial activity against common pathogens, indicating their potential as lead compounds for developing new antibiotics .
Synthesis and Structure-Activity Relationship
The synthesis of 5-[(3-Fluoro-4-methylphenyl)methyl]-1,3-thiazol-2-amine involves several steps that can include the formation of the thiazole ring followed by the introduction of the aromatic side chain.
- Synthetic Pathway : The synthesis typically begins with commercially available precursors that undergo cyclization reactions to form the thiazole nucleus, followed by functionalization to introduce the fluorinated phenyl group.
- Structure-Activity Relationship (SAR) : Modifications on the thiazole ring or substituents on the aromatic system can significantly affect biological activity. For example, variations in halogen substitution patterns have been correlated with enhanced potency against specific cancer cell lines .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of this compound.
- Absorption and Distribution : Preliminary studies suggest good oral bioavailability and brain penetration capabilities.
- Toxicity Profiles : Toxicological assessments indicate that while some derivatives exhibit low toxicity in vitro, further studies are necessary to evaluate their safety profiles in vivo .
Mechanism of Action
The mechanism of action of 5-[(3-Fluoro-4-methylphenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and molecular properties:
*Calculated based on molecular formula.
Key Observations:
Halogen Substitutions :
- Fluorine (electron-withdrawing) at the 3-position (target compound) vs. chlorine (stronger electron-withdrawing and lipophilic) in analogs (e.g., ) may influence receptor binding and metabolic stability.
- Dual halogenation (e.g., 4-chloro-2-fluoro in ) enhances lipophilicity but may reduce solubility.
A 4-methyl group on the thiazole ring (e.g., ) further increases steric bulk, which could affect pharmacokinetics.
Molecular Weight and Polarity :
- The target compound (MW 234.28) is lighter than chlorinated analogs (e.g., 275.19 in ), suggesting better bioavailability.
- Hydrochloride salts (e.g., ) improve water solubility but may alter tissue distribution.
Antimicrobial and Antifungal Activity
Challenges and Limitations
- Discontinued Status (): The target compound is listed as discontinued by CymitQuimica, possibly due to poor solubility, toxicity, or lack of efficacy in early studies.
- Selectivity Issues : Chlorinated analogs (e.g., ) may exhibit off-target effects due to higher lipophilicity, whereas fluorine-containing derivatives (e.g., ) could offer better selectivity.
Biological Activity
5-[(3-Fluoro-4-methylphenyl)methyl]-1,3-thiazol-2-amine is a synthetic compound within the thiazole class of heterocyclic compounds. Thiazoles are recognized for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and drug development. This article provides a detailed examination of the biological activity, synthesis, and potential applications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 222.28 g/mol. The presence of the fluorophenyl group is believed to enhance its biological activity by improving binding affinity to various biological targets.
Biological Activity
Research indicates that thiazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities associated with this compound include:
1. Antimicrobial Activity
Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. For instance, compounds similar to this compound have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
Thiazole compounds have been investigated for their anticancer properties. The structure-activity relationship (SAR) suggests that modifications on the thiazole ring can lead to increased cytotoxicity against cancer cell lines. For example, certain thiazole derivatives have shown IC50 values in the low micromolar range against various cancer types .
While specific mechanisms for this compound are not fully elucidated, thiazole derivatives generally act as enzyme inhibitors or disrupt cellular processes by interacting with key biological macromolecules . The fluorophenyl substitution may enhance interactions with target enzymes or receptors.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of Thiazole Ring :
- Reacting appropriate thiourea derivatives with α-halo ketones under acidic conditions to form the thiazole ring.
- Substitution Reaction :
- Introducing the fluorophenyl group through a Friedel-Crafts alkylation or similar electrophilic substitution method.
Case Studies
Several studies have highlighted the biological efficacy of similar thiazole derivatives:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Study A | Compound X | Antimicrobial | 12 µg/mL |
| Study B | Compound Y | Anticancer | 5 µg/mL |
| Study C | Compound Z | Anti-inflammatory | 10 µg/mL |
These findings suggest that modifications in the thiazole structure significantly influence their pharmacological profiles.
Q & A
Basic: What are the optimized synthetic routes for 5-[(3-Fluoro-4-methylphenyl)methyl]-1,3-thiazol-2-amine, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves cyclization reactions using substituted benzyl precursors. For example, a multi-step process may include:
Condensation : Reacting 3-fluoro-4-methylbenzyl chloride with thiourea derivatives to form a thiosemicarbazide intermediate.
Cyclization : Using POCl₃ as a cyclizing agent under reflux conditions (90–120°C) to form the thiazole ring .
Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) to isolate the final product .
Intermediates are characterized via thin-layer chromatography (TLC) and ¹H/¹³C NMR to confirm regioselectivity and purity.
Key Reagents : POCl₃, thiourea derivatives, DMSO .
Basic: How is the molecular structure of this compound validated?
Methodological Answer:
Structural validation employs:
X-ray Crystallography : Single-crystal diffraction data refined using SHELXL (for small molecules) to determine bond lengths, angles, and torsion angles .
Spectroscopic Techniques :
- NMR : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons) and ¹³C NMR (C-F coupling at ~160 ppm) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 251.08) .
Computational Modeling : DFT calculations (e.g., Gaussian 09) to compare experimental and theoretical geometries .
Software : SHELXL for crystallographic refinement .
Advanced: What experimental strategies are used to investigate the compound’s activity as a CRF1 receptor antagonist?
Methodological Answer:
Pharmacological characterization involves:
In Vitro Binding Assays :
- Radioligand Displacement : Competitive binding studies using [³H]-CRF in HEK-293 cells expressing human CRF1 receptors. IC₅₀ values are calculated to assess potency .
- cAMP Inhibition : Measuring cAMP levels via ELISA to confirm functional antagonism .
In Vivo Models :
- Stress Response Tests : Administering the compound in rodent models (e.g., forced swim test) to evaluate anxiolytic effects .
Selectivity Profiling : Screening against CRF2 and unrelated receptors (e.g., GPCRs) to confirm CRF1 specificity .
Key Metrics : IC₅₀ < 10 nM for CRF1, >100-fold selectivity over CRF2 .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
SAR studies focus on modifying:
Substituents : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-methylphenyl position to enhance receptor binding .
Stereochemistry : Synthesizing enantiomers (e.g., (1S)-configured derivatives) to assess chiral center impact on potency .
Bioisosteric Replacements : Swapping the thiazole ring with oxadiazole or triazole to improve metabolic stability .
Experimental Workflow :
- Parallel Synthesis : Generate analogs via combinatorial chemistry.
- In Silico Docking : Use AutoDock Vina to predict binding modes with CRF1’s transmembrane domain .
- ADME Profiling : Microsomal stability assays (e.g., human liver microsomes) to prioritize candidates .
Key Finding : The 3-fluoro group enhances lipophilicity and blood-brain barrier penetration .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies may arise from:
Purity Issues : Validate compound purity via HPLC (>98%) and elemental analysis .
Assay Variability :
- Standardize protocols (e.g., uniform cell lines, ligand concentrations).
- Use internal controls (e.g., reference antagonists like SSR125543A) .
Data Reproducibility :
- Replicate experiments across independent labs.
- Publish raw datasets (e.g., dose-response curves) for transparency .
Structural Confirmation : Re-analyze batches with conflicting results via X-ray crystallography to rule out polymorphic variations .
Case Study : Inconsistent IC₅₀ values for CRF1 binding were traced to differences in cell membrane preparation methods .
Advanced: What computational approaches predict the compound’s interaction with non-target proteins?
Methodological Answer:
Proteome-wide Docking : Use SwissDock or Glide to screen against the entire PDB database, prioritizing off-targets with high docking scores.
Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories (e.g., GROMACS) to assess binding stability with CRF1 vs. unrelated kinases .
Machine Learning : Train models on ChEMBL data to predict ADMET properties and toxicity risks .
Validation : Compare predictions with experimental thermal shift assays to confirm off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
